molecular formula C41H79N3O12 B1682039 Tulathromycin A CAS No. 217500-96-4

Tulathromycin A

Cat. No. B1682039
M. Wt: 806.1 g/mol
InChI Key: GUARTUJKFNAVIK-QPTWMBCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulathromycin A is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It is marketed by Pfizer Inc. under the tradename Draxxin .


Synthesis Analysis

A method for preparing tulathromycin has been disclosed in a patent . The synthesis involves heterocyclic radicals containing oxygen or sulfur as ring hetero atoms .


Molecular Structure Analysis

Tulathromycin A has a molecular formula of C41H79N3O12 . Its average mass is 806.079 Da and its monoisotopic mass is 805.566345 Da .


Chemical Reactions Analysis

Tulathromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis . It has been used in the treatment of bovine and swine bacterial respiratory diseases .


Physical And Chemical Properties Analysis

Tulathromycin A is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL .

Scientific Research Applications

1. Analytical Method Development for Livestock Plasma and Lung Homogenates

Tulathromycin A, a novel triamilide antibiotic, has been studied for its efficacy as a single-dose treatment for respiratory diseases in cattle and swine. An analytical method was developed for extracting and measuring tulathromycin in livestock plasma and lung homogenates. This method, validated for a dynamic range of 0.1 to 25 ng on the column, demonstrated the applicability of tulathromycin in livestock studies, providing dose-exposure relationships for cattle and swine (Gáler et al., 2004).

2. Therapeutic Role in Veterinary Medicine

As the first member of the triamilide sub-class of macrolides, tulathromycin has been registered in over 30 countries for treating conditions like bovine and porcine respiratory disease, infectious bovine keratoconjunctivitis, and interdigital necrobacillosis. It plays a significant role in veterinary medicine, paving the way for new treatment strategies and the discovery of new macrolides with applications in both veterinary and human medicine (Villarino et al., 2013).

3. Treatment of Pulmonary Abscesses in Foals

A study involving foals with lung abscesses treated with tulathromycin showed that it is well tolerated and appears promising for treating pulmonary abscesses in foals. This finding broadens the scope of tulathromycin's application in veterinary medicine beyond cattle and swine (Venner et al., 2007).

4. Pharmacokinetic/Pharmacodynamic Modeling

Tulathromycin's pharmacokinetic and pharmacodynamic properties against pathogens like Pasteurella multocida in piglets have been modeled. This research contributes to understanding the drug's antibacterial efficiency and optimizing dosage regimens for clinical and bacteriological cures (Zhou et al., 2017).

5. Pharmacokinetics in Swine

Studies have also been conducted on the pharmacokinetics of tulathromycin and its metabolite in swine, providing insights into its absorption, distribution, metabolism, and excretion in pigs. This information is crucial for determining appropriate dosing strategies for swine (Wang et al., 2012).

Safety And Hazards

Tulathromycin A may cause skin irritation, serious eye damage, and an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It can cause damage to organs (Liver, Eye) through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Tulathromycin A has been approved for medical use in the European Union . It is indicated for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis . Future research may focus on optimizing its efficacy against these infections in swine farming .

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARTUJKFNAVIK-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274184
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tulathromycin A

CAS RN

217500-96-4
Record name Tulathromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217500-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulathromycin A [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulathromycin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulathromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TULATHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tulathromycin A
Reactant of Route 2
Tulathromycin A
Reactant of Route 3
Tulathromycin A
Reactant of Route 4
Reactant of Route 4
Tulathromycin A
Reactant of Route 5
Reactant of Route 5
Tulathromycin A
Reactant of Route 6
Tulathromycin A

Citations

For This Compound
386
Citations
N Villarino, SA Brown… - Journal of veterinary …, 2014 - Wiley Online Library
Tulathromycin is approved in the U nited S tates for the treatment of respiratory disease in bovine and swine, infectious bovine keratoconjunctivitis associated with M oraxella bovis, and …
Number of citations: 30 onlinelibrary.wiley.com
MA Nowakowski, PB Inskeep, JE Risk… - … : research in applied …, 2004 - europepmc.org
The pharmacokinetics of the new triamilide antibiotic tulathromycin was investigated in two cattle studies. Following a single subcutaneous injection, the drug was rapidly absorbed and …
Number of citations: 173 europepmc.org
PA Martos, SJ Lehotay, B Shurmer - Journal of agricultural and …, 2008 - ACS Publications
… macrolides is presented, including tulathromycin A (Draxxin), … of incurred residues of tulathromycin A in edible calf tissue at … tulathromycin A currently not part of that testing …
Number of citations: 37 pubs.acs.org
N Villarino, SA Brown, T Martín-Jiménez - The Veterinary Journal, 2013 - Elsevier
… Its efficacy and safety profiles following a single administration makes tulathromycin a valuable therapeutic option for respiratory conditions of bovine and swine species. Part of the …
Number of citations: 57 www.sciencedirect.com
WR Kilgore, MS Spensley, F Sun… - Veterinary …, 2005 - researchgate.net
Vet Therapeutics MASTERPAGE Page 1 WR Kilgore, MS Spensley, F. Sun, RG Nutsch, KA Rooney, and TL Skogerboe 143 from weaning to harvest was approximately 7% of the total …
Number of citations: 59 www.researchgate.net
YF Zhou, HM Peng, MX Bu, YH Liu, J Sun… - Frontiers in …, 2017 - frontiersin.org
Tulathromycin is the first member of the triamilide antimicrobial drugs that has been registered in more than 30 countries. The goal of this study is to provide a potential new indication of …
Number of citations: 15 www.frontiersin.org
WR Kilgore, MS Spensley, F Sun… - Veterinary …, 2005 - researchgate.net
Vet Therapeutics MASTERPAGE Page 1 Veterinary Therapeutics • Vol. 6, No. 2, Summer 2005 136 clude Mannheimia (Pasteurella) haemolytica, Pasteurella multocida, Histophilus somni …
Number of citations: 46 www.researchgate.net
X Wang, YF Tao, LL Huang, DM Chen… - Journal of veterinary …, 2012 - Wiley Online Library
… The chemical structures of tulathromycin A, tulathromycin B, metabolite of tulathromycin and roxithromycin. …
Number of citations: 37 onlinelibrary.wiley.com
HA Benchaoui, M Nowakowski… - Journal of veterinary …, 2004 - Wiley Online Library
The absolute bioavailability and lung tissue distribution of the triamilide antimicrobial, tulathromycin, were investigated in swine. Fifty‐six pigs received 2.5 mg/kg of tulathromycin 10% …
Number of citations: 169 onlinelibrary.wiley.com
NG Wellman, AM O'connor - Journal of Veterinary …, 2007 - Wiley Online Library
The objective of this study was to evaluate the comparative efficacy of tulathromycin at resolving bovine respiratory disease in North American feedlot cattle. This study was a systematic …
Number of citations: 84 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.